1H-1,2,3-triazole-5-thiolate

Catalog No.
S1610769
CAS No.
M.F
C2H2N3S-
M. Wt
100.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-1,2,3-triazole-5-thiolate

Product Name

1H-1,2,3-triazole-5-thiolate

IUPAC Name

2H-triazole-4-thiolate

Molecular Formula

C2H2N3S-

Molecular Weight

100.13 g/mol

InChI

InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6)/p-1

InChI Key

LLCOQBODWBFTDD-UHFFFAOYSA-M

SMILES

C1=NNN=C1[S-]

Canonical SMILES

C1=NNN=C1[S-]

1H-1,2,3-triazole-5-thiolate (frequently procured as its sodium salt, CAS 59032-27-8) is a highly specialized bifunctional heterocyclic building block. Featuring both a 1,2,3-triazole core and a reactive thiolate group, it is primarily utilized as a structural ligand in coordination chemistry, a critical side-chain precursor in pharmaceutical synthesis, and a pharmacophore in medicinal chemistry. In industrial and advanced laboratory procurement, it is prioritized over simpler thiols or other triazole isomers due to its specific coordination geometry, which enables the synthesis of sulfur-doped metal-organic frameworks (MOFs), atomically precise nanoclusters, and specific beta-lactam antibiotics like cefatrizine. Its unique electronic distribution and precise steric profile make it an irreplaceable component in applications requiring exact spatial arrangement of nitrogen and sulfur donors [1].

Generic substitution of 1H-1,2,3-triazole-5-thiolate with close isomers—such as 1,2,4-triazole-3-thiolate or tetrazole-5-thiolate—routinely fails in both materials science and pharmacology. The specific adjacent arrangement of the three nitrogen atoms in the 1,2,3-isomer dictates a unique bite angle and coordination mode when binding to transition metals, which cannot be replicated by the 1,2,4-isomer. In pharmaceutical applications, such as the synthesis of thioacetamide-triazole antibacterials, altering the 1,2,3-triazole core to other heterocycles dramatically abolishes potency against target pathogens. Furthermore, in MOF engineering, attempting to physically mix free sulfur sources rather than incorporating the 1,2,3-triazole-5-thiolate ligand during lattice growth fails to enhance catalytic activity, proving that its value relies on its precise structural integration rather than mere sulfur content [1].

Ligand-Engineered S-Doping in MOF Nanozymes vs. Physical Mixing

In the synthesis of S-doped Iron-Triazolate MOFs (MET(Fe)), the introduction of sodium 1,2,3-triazole-5-thiolate via a mixed-ligand growth method successfully incorporates sulfur without destroying the MOF lattice, significantly enhancing peroxidase-like catalytic activity. In contrast, physically mixing the thiolate into a pre-formed MET(Fe)-TMB-H2O2 system actually decreases absorbance at 652 nm due to the weak reductive property of the free compound. This demonstrates that the compound must be procured and utilized as a structural co-ligand during crystallization rather than a post-synthetic additive [1].

Evidence DimensionPeroxidase-mimic catalytic activity (Absorbance at 652 nm)
Target Compound Data1/3-S-MET(Fe) synthesized via mixed-ligand growth (Enhanced activity)
Comparator Or BaselinePhysical addition of 1,2,3-triazole-5-thiolate to MET(Fe) (Decreased activity)
Quantified DifferenceMixed-ligand integration enhances catalysis; physical mixing quenches it
ConditionsMET(Fe)-TMB-H2O2 catalytic assay system

For researchers developing MOF-based nanozymes, this dictates that the compound must be procured as a primary synthesis precursor rather than a formulation additive.

Antibacterial Pharmacophore Potency vs. Structural Analogs

In the development of thioacetamide-triazole agents targeting ESKAPE pathogens (such as E. coli), the 1,2,3-triazole ring is strictly required for biological activity. Structure-activity relationship (SAR) studies demonstrated that substituting the 1,2,3-triazole portion of the molecule with other heterocyclic systems dramatically decreased antibacterial efficacy. The 1H-1,2,3-triazole-5-thiolate precursor is thus essential for yielding the active pharmacophore [1].

Evidence DimensionAntibacterial potency against E. coli
Target Compound DataThioacetamide derivatives containing the 1,2,3-triazole core (Active)
Comparator Or BaselineAnalogs with altered triazole/heterocyclic cores (Inactive/Decreased)
Quantified DifferenceAlteration of the 1,2,3-triazole dramatically decreases antibacterial activity
ConditionsIn-vitro antibacterial screening

Prevents medicinal chemists from attempting to substitute this precursor with cheaper or more common azole thiols during library synthesis.

Targeted Hemoglobin Stabilization via β-Cys93 Modification

The monomeric thiol form of TD-3 (1H-1,2,3-triazole-5-thiol) acts as a highly specific β-Cys93 modifying agent. Crystallographic data shows that it forms a targeted disulfide bond with β-Cys93, which sterically inhibits the salt-bridge formation between β-Asp94 and β-His146. This specific interaction stabilizes the oxygen-bound R-state of hemoglobin and destabilizes the T-state, a mechanism not efficiently replicated by generic aliphatic thiols [1].

Evidence DimensionHemoglobin R-state stabilization
Target Compound Data1H-1,2,3-triazole-5-thiol (Forms specific disulfide at β-Cys93)
Comparator Or BaselineUnmodified hemoglobin / generic thiols
Quantified DifferenceInhibits β-Asp94/β-His146 salt bridge, increasing oxygen affinity
ConditionsX-ray crystallography of carboxyhemoglobin complex (PDB: 6BWU)

Highlights the compound's precise steric and electronic suitability for targeted covalent modification in protein engineering and drug design.

Cephalosporin Side-Chain Specificity (Cefatrizine Synthesis)

In the synthesis of cephalosporin antibiotics, the choice of the C-3 thiolate side chain fundamentally alters the drug's pharmacokinetic profile. Procuring 1H-1,2,3-triazole-5-thiolate is strictly required to synthesize Cefatrizine. In contrast, using tetrazole-5-thiolate yields Cefazolin. The 1,2,3-triazole substitution in Cefatrizine confers distinct oral bioavailability and an altered antimicrobial spectrum compared to the tetrazole benchmark [1].

Evidence DimensionAntibiotic identity and pharmacokinetic profile
Target Compound Data1,2,3-triazole-5-thiolate side chain (Yields Cefatrizine)
Comparator Or BaselineTetrazole-5-thiolate side chain (Yields Cefazolin)
Quantified DifferenceDistinct oral absorption and PD60 values
ConditionsIn-vivo pharmacokinetic evaluation of cephalosporin analogs

For pharmaceutical procurement, this compound is a non-interchangeable, strictly defined regulatory starting material for specific beta-lactam APIs.

Precursor for S-Doped Metal-Organic Frameworks (MOFs)

Ideal for materials scientists requiring a mixed-ligand growth approach to introduce sulfur into iron-triazolate MOFs without compromising lattice integrity, enabling high-efficiency peroxidase mimics [1].

Synthesis of Cefatrizine and Related Beta-Lactams

The mandatory C-3 side-chain building block for process chemists manufacturing Cefatrizine, where substitution with tetrazoles or 1,2,4-triazoles would yield entirely different APIs with altered pharmacokinetics [2].

Development of Covalent Protein Modulators

Highly suited for medicinal chemists designing targeted disulfide-forming agents, specifically those targeting cysteine residues (like β-Cys93 in hemoglobin) to alter protein allostery and oxygen affinity [3].

Pharmacophore Assembly in Antibacterial Discovery

The required starting material for synthesizing thioacetamide-triazole libraries targeting ESKAPE pathogens, where the specific 1,2,3-triazole geometry is strictly necessary for target binding and potency [4].

XLogP3

0.1

Dates

Last modified: 07-18-2023

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